Bienvenue dans la boutique en ligne BenchChem!

5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Serine protease inhibition Hydrolytic stability Scaffold hopping

5-Phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 380644-65-5, MF: C₂₁H₁₇NO₅S, MW: 395.43 g/mol, XLogP3-AA: 4.5) is a fully synthetic fused heterocycle belonging to the thieno[2,3-d][1,3]oxazin-4-one chemotype. This scaffold was first established as a hydrolytically stable serine protease inhibitor platform, wherein replacement of the benzene ring in classical 4H-3,1-benzoxazin-4-ones with a (substituted) thiophene retained inhibitory potency while improving aqueous stability.

Molecular Formula C21H17NO5S
Molecular Weight 395.43
CAS No. 380644-65-5
Cat. No. B2643883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
CAS380644-65-5
Molecular FormulaC21H17NO5S
Molecular Weight395.43
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2
InChIInChI=1S/C21H17NO5S/c1-24-15-9-13(10-16(25-2)18(15)26-3)19-22-20-17(21(23)27-19)14(11-28-20)12-7-5-4-6-8-12/h4-11H,1-3H3
InChIKeyWQCLZEKRHLJMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 380644-65-5) – Procurement-Grade Chemical Profile and Class Baseline


5-Phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 380644-65-5, MF: C₂₁H₁₇NO₅S, MW: 395.43 g/mol, XLogP3-AA: 4.5) is a fully synthetic fused heterocycle belonging to the thieno[2,3-d][1,3]oxazin-4-one chemotype [1]. This scaffold was first established as a hydrolytically stable serine protease inhibitor platform, wherein replacement of the benzene ring in classical 4H-3,1-benzoxazin-4-ones with a (substituted) thiophene retained inhibitory potency while improving aqueous stability [2]. The target compound is architecturally distinguished by two key pharmacophoric features: a C-5 phenyl substituent on the thiophene ring and a C-2 3,4,5-trimethoxyphenyl ring – the latter being a well-characterized tubulin-binding motif present in numerous antimitotic agents such as combretastatin A-4 and phenstatin [3]. Despite its inclusion in the Oprea screening collection (CID 1038199, SR-01000505602), publicly available bioactivity data for this precise compound remain absent from PubMed, ChEMBL, BindingDB, and PubChem BioAssay as of May 2026 [1].

Why Generic Substitution Fails for 5-Phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 380644-65-5)


Thieno[2,3-d][1,3]oxazin-4-ones are not functionally interchangeable, even among close structural analogs. The class-level evidence from Gütschow et al. (1998) demonstrates that the identity of the C-2 substituent on this scaffold governs both potency and mechanism: 2-alkoxy and 2-alkylthio derivatives produced HLE Kᵢ values below 11 nM, whereas 2-sec-amino congeners displayed markedly different kinetics [1]. The C-5 substitution pattern on the thiophene ring further modulates hydrolytic stability – the key advantage of thieno-oxazinones over their benzoxazinone counterparts [1]. The target compound uniquely positions a 3,4,5-trimethoxyphenyl group at C-2 alongside a phenyl at C-5. A closely catalogued analog, 5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 325742-00-5), exchanges the C-5 phenyl for smaller methyl substituents, altering both steric bulk and electronic character [2]. Another analog, 5-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one, introduces a heavy halogen that modifies lipophilicity and potential off-target reactivity [2]. Each substitution vector – C-2, C-5, and C-6 – independently affects potency (Kᵢ), hydrolytic stability, and target selectivity, making generic interchange scientifically unsound in the absence of head-to-head comparative data [1].

Quantitative Differentiation Evidence for 5-Phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 380644-65-5)


Hydrolytic Stability Advantage of the Thieno-Oxazinone Core Over the Benzoxazinone Isostere

The thieno[2,3-d][1,3]oxazin-4-one scaffold was explicitly designed to address the hydrolytic lability of 4H-3,1-benzoxazin-4-ones, which undergo rapid ring-opening in aqueous media and thus exhibit limited utility as pharmacological tools. In the foundational comparative study by Gütschow et al., replacement of the benzene ring with a substituted thiophene resulted in improved hydrolytic stability while retaining inhibitory potency against human leukocyte elastase (HLE) [1]. This is a class-level inference applied to the target compound, as no direct hydrolysis half-life comparison between 5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one and its benzoxazinone analog has been published.

Serine protease inhibition Hydrolytic stability Scaffold hopping

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Acceptor Profile Versus Key Analogs

Computed physicochemical properties provide a baseline for compound selection. The target compound (XLogP3-AA = 4.5, HBA = 7, TPSA = 94.6 Ų, rotatable bonds = 5) can be compared to three close structural analogs with distinct substitution patterns [1][2]. While computed, these values inform solubility, permeability, and formulation strategy expectations.

Physicochemical properties Drug-likeness Ligand efficiency

Potential Lipase Inhibitory Activity via Alternate Substrate Mechanism – Class-Level Projection

Thieno[2,3-d][1,3]oxazin-4-ones have been characterized as alternate substrate inhibitors of pancreatic cholesterol esterase (CEase), forming acyl-enzyme intermediates with rate-limiting deacylation. Pietsch and Gütschow (2002) demonstrated that 2-diethylaminothieno[2,3-d][1,3]oxazin-4-ones with cycloaliphatic 5,6-substitution achieved Kᵢ values of 0.58–1.86 μM against CEase [1]. International patent AU2002321536B2 (WO 03/020282) further claims thieno-(1,3)-oxazin-4-ones broadly as lipase inhibitors for obesity treatment [2]. The target compound, bearing a C-5 phenyl and C-2 trimethoxyphenyl, represents a structurally distinct subclass whose lipase inhibitory activity has not been experimentally determined and cannot be directly extrapolated from the 2-diethylamino prototypes.

Lipase inhibition Alternate substrate mechanism Anti-obesity

Serine Protease Inhibitory Scaffold Validation – HLE Inhibition as Mechanistic Benchmark

The thieno[2,3-d][1,3]oxazin-4-one ring system acts as a mechanism-based serine protease inhibitor by forming a covalent acyl-enzyme adduct with the active-site serine residue, followed by slow deacylation [1]. In the Gütschow 1998 series, 2-ethoxy, 2-n-propoxy, and 2-ethylthio derivatives achieved Kᵢ values below 11 nM against HLE, making these among the most potent non-peptidic HLE inhibitors reported at that time [1]. This mechanism is conserved across the chemotype and is predicted to apply to the target compound; however, the 3,4,5-trimethoxyphenyl group at C-2 is sterically and electronically distinct from the linear alkoxy/alkylthio substituents that were optimized, meaning that potency, deacylation rate, and enzyme selectivity cannot be reliably predicted without experimental determination.

Human leukocyte elastase Acyl-enzyme mechanism Serine protease

3,4,5-Trimethoxyphenyl Pharmacophore – Antimitotic Potential Versus Tubulin-Targeted Benchmarks

The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore for tubulin binding at the colchicine site, underpinning the antimitotic activity of combretastatin A-4 (CA-4), phenstatin, and numerous synthetic analogs [1]. Recent studies on 3,4,5-trimethoxyphenyl-containing heterocycles have demonstrated potent antiproliferative effects through microtubule destabilization, with some compounds achieving sub-micromolar GI₅₀ values across cancer cell lines [1]. SSE15206, a pyrazolinethioamide-derivative microtubule depolymerizer (CAS 1370046-40-4), provides a contemporary benchmark: GI₅₀ = 197 nM in HCT116 colon cancer cells, with demonstrated ability to overcome P-glycoprotein-mediated multidrug resistance . The target compound (CAS 380644-65-5) incorporates the 3,4,5-trimethoxyphenyl moiety on a thieno-oxazinone scaffold untested for tubulin binding, representing a structurally novel antimitotic candidate whose activity remains to be experimentally determined.

Microtubule destabilization Colchicine site Antiproliferative

Scaffold Identity Confirmation – IUPAC Name and Spectroscopic Fingerprint Integrity

Unequivocal compound identity is a prerequisite for procurement. The target compound is defined by IUPAC name 5-phenyl-2-(3,4,5-trimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one, PubChem CID 1038199, InChIKey WQCLZEKRHLJMFQ-UHFFFAOYSA-N, and molecular formula C₂₁H₁₇NO₅S (exact mass 395.08274382 Da) [1]. A ¹H NMR spectrum is deposited in the SpectraBase database, providing a spectral reference for incoming batch verification [1]. This distinguishes it from analogs such as 5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (MW 347.39, ΔMW = -48.04 Da) and 5-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (MW 474.3, ΔMW = +78.87 Da), which exhibit unique isotopic patterns (Br) and distinct chromatographic retention .

Compound identity Quality control Spectroscopic characterization

Recommended Application Scenarios for 5-Phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 380644-65-5) Based on Quantitative Evidence


Serine Hydrolase Profiling and Covalent Probe Development

The thieno[2,3-d][1,3]oxazin-4-one scaffold operates via a validated acyl-enzyme mechanism, irreversibly acylating the active-site serine of target serine hydrolases [1]. The target compound combines this electrophilic warhead with a 3,4,5-trimethoxyphenyl recognition element, making it suitable for activity-based protein profiling (ABPP) campaigns aimed at identifying novel serine hydrolase targets in cancer, inflammation, or metabolic disease models. Its C-5 phenyl group provides a UV-detectable handle for HPLC-based deacylation rate measurements, following the kinetic methodology established for the Gütschow series [1].

Antimitotic Screening in P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Models

The 3,4,5-trimethoxyphenyl pharmacophore is a recognized tubulin-colchicine site binding motif [1]. Given the precedent of SSE15206 (GI₅₀ = 197 nM in HCT116) overcoming multidrug resistance [2], the target compound presents a structurally orthogonal chemotype for screening in resistant cancer cell lines (e.g., NCI/ADR-RES, HCT116/VM46). The thieno-oxazinone core may offer differential susceptibility to P-gp efflux compared to pyrazolinethioamide-type microtubule inhibitors, although this hypothesis remains untested.

Lipase Inhibition Screening and Anti-Obesity Drug Discovery

International patent AU2002321536B2 establishes the thieno-oxazinone class as pancreatic lipase inhibitors, with the alternate substrate mechanism confirmed for cholesterol esterase [1][2]. The target compound's 3,4,5-trimethoxyphenyl substituent at C-2 offers a sterically demanding, hydrogen-bond-accepting group that may confer gastrointestinal lumen retention – a desirable property for a non-systemic anti-obesity agent. In vitro lipase inhibition assays using porcine pancreatic lipase with p-nitrophenyl butyrate or natural triglyceride substrates are recommended as a first-tier screen.

Structure-Activity Relationship (SAR) Anchor Point for Thieno-Oxazinone Library Design

The compound serves as a strategic SAR anchor, combining the largest commercially catalogued substituent set at C-2 (3,4,5-trimethoxyphenyl) with a C-5 phenyl group [1]. When procured alongside its dimethyl analog (CAS 325742-00-5), bromophenyl analog, and cyclopenta-fused derivative, researchers can systematically probe the contribution of C-5/C-6 substitution to hydrolytic stability, target potency, and selectivity – a matrix approach directly informed by the Gütschow (1998) finding that substitution at these positions critically modulates both stability and inhibitory activity [2].

Quote Request

Request a Quote for 5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.